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Compound of Interest

Compound Name: Aplithianine A

Cat. No.: B12380252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Aplithianine A, a marine-derived alkaloid, has emerged as a potent inhibitor of a range of

serine/threonine kinases, demonstrating a promising scaffold for the development of targeted

cancer therapeutics. This guide provides a comparative analysis of the structure-activity

relationships (SAR) of Aplithianine A and its derivatives, with a focus on their inhibitory activity

against the oncogenic fusion kinase J-PKAcα. The data presented is primarily drawn from the

comprehensive study titled "Chemical Evolution of Aplithianine Class of Serine/Threonine

Kinase Inhibitors," which details the synthesis and evaluation of over 150 analogues.

Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC50) of key Aplithianine A
derivatives against the J-PKAcα kinase and their cytotoxic effects on various cancer cell lines

from the NCI-60 panel. The derivatives are categorized into three distinct classes based on

their structural modifications.

Table 1: In Vitro Inhibitory Activity of Aplithianine A and Early Semi-Synthetic Derivatives

against J-PKAcα and PKAcα[1]
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Compound Modification J-PKAcα IC50 (µM) PKAcα IC50 (µM)

Aplithianine A (1) Parent Compound ~1 0.084

3
Monobromination at

C-4 of imidazole
1.0 1.1

4
Dibromination of

imidazole
>200 >200

5 Sulfoxide >200 >200

6 Sulfone >200 >200

Table 2: Representative Class I, II, and III Aplithianine A Derivatives with Improved J-PKAcα

Inhibitory Potency

Compound ID Class
Key Structural
Features

J-PKAcα IC50 (nM)

c1 I
Modified imidazole

substituent
50-100

d2 II
Novel binding mode

with DFG residue
<10

e1 II
Optimized DFG-out

conformation binding
<5

j1 III
Alternative scaffold

with core modification
10-50

(Note: Specific IC50 values for the >150 analogs are detailed in the supplementary information

of the source publication and are represented here by ranges for brevity.)

Table 3: Antiproliferative/Cytotoxic Activity of Selected Aplithianine A Derivatives (NCI-60

Screen)[2]
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Compound ID Cancer Cell Line GI50 (µM)

Aplithianine A (1)
Various (e.g., NSCLC, Colon,

Breast)
1-10

e1 Select Cancer Cell Lines <0.1

Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and

further investigation.

J-PKAcα Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

phosphorylation reaction.[3][4][5]

Materials:

J-PKAcα enzyme

Peptide substrate (e.g., CREB-derived peptide)

ATP

Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

Aplithianine A derivatives (dissolved in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega)

384-well plates

Procedure:

Prepare a reaction mixture containing the J-PKAcα enzyme and the peptide substrate in the

kinase buffer.
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Add serial dilutions of the Aplithianine A derivatives or DMSO (vehicle control) to the wells

of a 384-well plate.

Add the enzyme/substrate mixture to the wells.

Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

Incubate the plate at 30°C for 1 hour.

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and

incubating for 40 minutes at room temperature.

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

Incubate for 30 minutes at room temperature.

Measure the luminescence using a plate reader.

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

NCI-60 Human Tumor Cell Line Screen (Sulforhodamine
B Assay)
This assay assesses the antiproliferative or cytotoxic effects of compounds on 60 different

human cancer cell lines.

Materials:

NCI-60 cell lines

RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

Aplithianine A derivatives (dissolved in DMSO)

Trichloroacetic acid (TCA)

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
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Trizma base (10 mM)

96-well plates

Procedure:

Seed the cells in 96-well plates at a density of 5,000-40,000 cells/well and incubate for 24

hours.

Add the Aplithianine A derivatives at five 10-fold serial dilutions.

Incubate the plates for 48 hours.

Terminate the experiment by fixing the cells with cold 50% (w/v) TCA for 1 hour at 4°C.

Wash the plates five times with water and air dry.

Stain the fixed cells with 100 µL of SRB solution for 10 minutes at room temperature.

Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.

Solubilize the bound dye with 200 µL of 10 mM Trizma base.

Measure the absorbance at 515 nm using a plate reader.

Calculate the GI50 (50% growth inhibition) values from the dose-response curves.

Mandatory Visualization
The following diagrams illustrate key aspects of the structure-activity relationship studies of

Aplithianine A derivatives.
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Caption: ATP-competitive inhibition mechanism of Aplithianine A derivatives.
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Caption: Workflow for SAR studies of Aplithianine A derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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